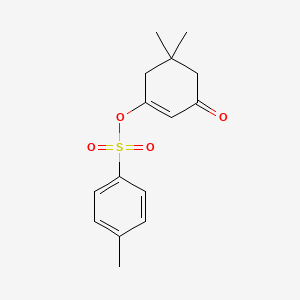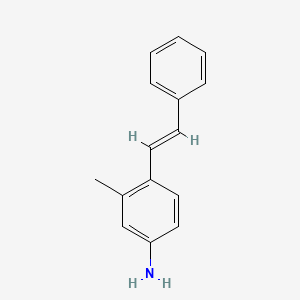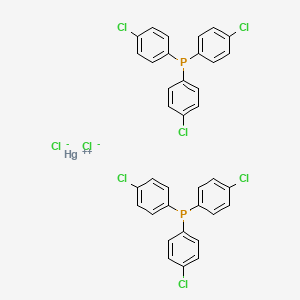
Mercury(2+);tris(4-chlorophenyl)phosphane;dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury(2+);tris(4-chlorophenyl)phosphane;dichloride is a coordination compound that consists of a mercury ion coordinated to tris(4-chlorophenyl)phosphane and two chloride ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(2+);tris(4-chlorophenyl)phosphane;dichloride typically involves the reaction of mercury(II) chloride with tris(4-chlorophenyl)phosphane in an appropriate solvent such as dichloromethane or tetrahydrofuran. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The general reaction can be represented as follows:
HgCl2+P(C6H4Cl)3→Hg(P(C6H4Cl)3)Cl2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of automated reactors and controlled environments ensures consistency and quality in the industrial production process.
化学反应分析
Types of Reactions
Mercury(2+);tris(4-chlorophenyl)phosphane;dichloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ions can be substituted by other ligands such as bromide, iodide, or organic ligands.
Oxidation-Reduction Reactions: The mercury ion can participate in redox reactions, where it can be reduced to elemental mercury or oxidized to higher oxidation states.
Coordination Reactions: The phosphane ligand can coordinate with other metal ions, forming complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., sodium bromide, potassium iodide) and organic ligands (e.g., phosphines, amines). Reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation-Reduction Reactions: Reagents such as reducing agents (e.g., sodium borohydride) or oxidizing agents (e.g., hydrogen peroxide) are used. Reactions are often conducted under controlled temperature and pH conditions.
Coordination Reactions: Metal salts (e.g., copper(II) sulfate, nickel(II) chloride) are used as reagents. Reactions are performed in solvents like ethanol or water.
Major Products Formed
Substitution Reactions: Products include substituted mercury complexes with different halides or organic ligands.
Oxidation-Reduction Reactions: Products include elemental mercury or mercury compounds in different oxidation states.
Coordination Reactions: Products include multi-metallic complexes with varied coordination environments.
科学研究应用
Mercury(2+);tris(4-chlorophenyl)phosphane;dichloride has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
作用机制
The mechanism of action of Mercury(2+);tris(4-chlorophenyl)phosphane;dichloride involves its ability to coordinate with various substrates and catalyze specific reactions. The mercury ion acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The phosphane ligand provides stability to the complex and enhances its reactivity. Molecular targets include nucleophilic sites on organic molecules and coordination sites on metal ions.
相似化合物的比较
Similar Compounds
- Mercury(2+);tris(4-methylphenyl)phosphane;dichloride
- Mercury(2+);tris(4-fluorophenyl)phosphane;dichloride
- Mercury(2+);tris(4-bromophenyl)phosphane;dichloride
Uniqueness
Mercury(2+);tris(4-chlorophenyl)phosphane;dichloride is unique due to the presence of the 4-chlorophenyl groups, which impart specific electronic and steric properties to the compound. These properties influence its reactivity and stability, making it distinct from other similar compounds. The chlorophenyl groups also enhance the compound’s ability to participate in various chemical reactions and applications.
属性
CAS 编号 |
74039-78-4 |
|---|---|
分子式 |
C36H24Cl8HgP2 |
分子量 |
1002.7 g/mol |
IUPAC 名称 |
mercury(2+);tris(4-chlorophenyl)phosphane;dichloride |
InChI |
InChI=1S/2C18H12Cl3P.2ClH.Hg/c2*19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;;/h2*1-12H;2*1H;/q;;;;+2/p-2 |
InChI 键 |
VLMAPEVJDNNONK-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1P(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.C1=CC(=CC=C1P(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Cl-].[Cl-].[Hg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


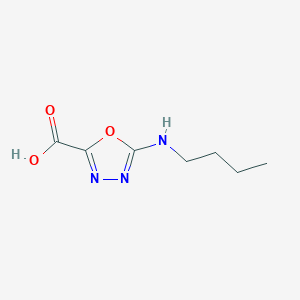
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
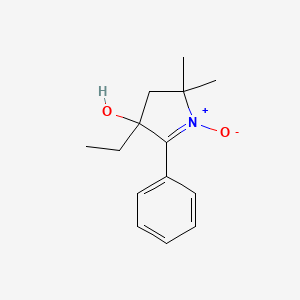
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
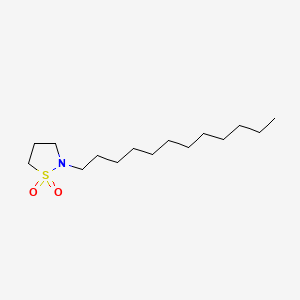


![[1,1'-Bi(cyclododecan)]-1-ene](/img/structure/B14443492.png)
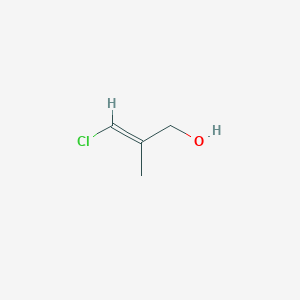
![(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14443499.png)
![N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14443505.png)

